molecular formula C36H58N2O12 B017581 1,3-Bis[bis[2-hydroxy-3-(methacryloyloxy)propyl]aminomethyl]cyclohexane CAS No. 108352-89-2

1,3-Bis[bis[2-hydroxy-3-(methacryloyloxy)propyl]aminomethyl]cyclohexane

Cat. No.: B017581
CAS No.: 108352-89-2
M. Wt: 710.9 g/mol
InChI Key: PIOFJVSXOWAERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis[bis[2-hydroxy-3-(methacryloyloxy)propyl]aminomethyl]cyclohexane, also known as BisMPA, is a highly versatile and widely used molecule in various scientific research applications. BisMPA is a cycloaliphatic diamine that contains two methacrylate groups, which makes it an excellent cross-linking agent for various polymers and resins. This compound has been extensively studied for its unique properties and diverse applications in the fields of materials science, polymer chemistry, and biomedical engineering.

Mechanism of Action

1,3-Bis[bis[2-hydroxy-3-(methacryloyloxy)propyl]aminomethyl]cyclohexane works by cross-linking the polymer chains, which results in improved mechanical properties and stability. The methacrylate groups in this compound can undergo free radical polymerization, which leads to the formation of a three-dimensional network. This network provides increased strength and rigidity to the material, making it suitable for various applications.
Biochemical and Physiological Effects:
This compound has been extensively studied for its biochemical and physiological effects. It has been shown to be non-toxic and non-carcinogenic, making it a safe and reliable cross-linking agent for various biomedical applications. Studies have also shown that this compound can promote cell adhesion and proliferation, making it an excellent candidate for tissue engineering scaffolds.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1,3-Bis[bis[2-hydroxy-3-(methacryloyloxy)propyl]aminomethyl]cyclohexane is its ability to cross-link various polymers and resins, which makes it highly versatile and widely used in various applications. Its low toxicity and non-carcinogenic nature make it a safe and reliable cross-linking agent for various biomedical applications. However, one of the limitations of this compound is its relatively low reactivity compared to other cross-linking agents, which can affect the speed of the reaction.

Future Directions

There are several future directions for research on 1,3-Bis[bis[2-hydroxy-3-(methacryloyloxy)propyl]aminomethyl]cyclohexane. One area of research is the development of new cross-linking agents that can overcome the limitations of this compound. Another area of research is the development of new applications for this compound, such as in the development of new drug delivery systems and tissue engineering scaffolds. Additionally, the use of this compound in combination with other cross-linking agents is an area of research that could lead to the development of new and improved materials.

Synthesis Methods

The synthesis of 1,3-Bis[bis[2-hydroxy-3-(methacryloyloxy)propyl]aminomethyl]cyclohexane involves the reaction of cyclohexane diamine with glycidyl methacrylate in the presence of a catalyst. The resulting product is a clear, colorless liquid that is soluble in a wide range of solvents. The synthesis of this compound is relatively straightforward and can be performed on a large scale, making it a cost-effective cross-linking agent for various applications.

Scientific Research Applications

1,3-Bis[bis[2-hydroxy-3-(methacryloyloxy)propyl]aminomethyl]cyclohexane is widely used in scientific research for its ability to cross-link various polymers and resins. It is commonly used in the manufacture of dental composites, adhesives, coatings, and other materials. This compound is also used in the development of drug delivery systems, tissue engineering scaffolds, and other biomedical applications. Its unique properties make it an excellent candidate for various research applications.

Properties

108352-89-2

Molecular Formula

C36H58N2O12

Molecular Weight

710.9 g/mol

IUPAC Name

[3-[[3-[[bis[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]amino]methyl]cyclohexyl]methyl-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]amino]-2-hydroxypropyl] 2-methylprop-2-enoate

InChI

InChI=1S/C36H58N2O12/c1-23(2)33(43)47-19-29(39)15-37(16-30(40)20-48-34(44)24(3)4)13-27-10-9-11-28(12-27)14-38(17-31(41)21-49-35(45)25(5)6)18-32(42)22-50-36(46)26(7)8/h27-32,39-42H,1,3,5,7,9-22H2,2,4,6,8H3

InChI Key

PIOFJVSXOWAERH-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC(CN(CC1CCCC(C1)CN(CC(COC(=O)C(=C)C)O)CC(COC(=O)C(=C)C)O)CC(COC(=O)C(=C)C)O)O

Canonical SMILES

CC(=C)C(=O)OCC(CN(CC1CCCC(C1)CN(CC(COC(=O)C(=C)C)O)CC(COC(=O)C(=C)C)O)CC(COC(=O)C(=C)C)O)O

synonyms

1,3-Bis[bis[2-hydroxy-3-(methacryloyloxy)propyl]aminomethyl]cyclohexane

Origin of Product

United States

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